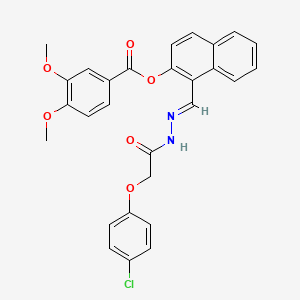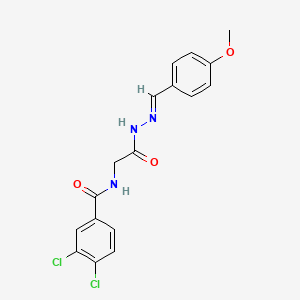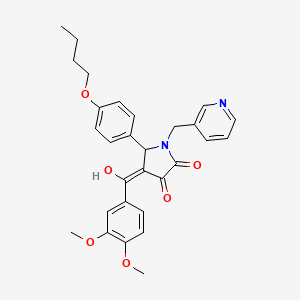
2-((4-(2-Bromophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(2-Bromophényl)-5-((p-tolyloxy)méthyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)éthanone est un composé organique complexe appartenant à la classe des dérivés du triazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-((4-(2-Bromophényl)-5-((p-tolyloxy)méthyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)éthanone implique généralement plusieurs étapes, en partant de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Le cycle triazole est formé par une réaction de cyclisation impliquant un dérivé de l’hydrazine et un alcyne approprié.
Introduction du groupe bromophényle : Le groupe bromophényle est introduit par une réaction de substitution nucléophile utilisant un composé aromatique bromé.
Attachement du groupe p-tolyloxy : Le groupe p-tolyloxy est attaché par une réaction d’éthérification utilisant l’alcool p-tolylique et un agent d’activation approprié.
Formation de la liaison thioéther : La liaison thioéther est formée en faisant réagir l’intermédiaire triazole avec un composé thiol dans des conditions appropriées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des étapes de synthèse susmentionnées afin d’obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de catalyseurs avancés, de conditions de réaction optimisées et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
2-((4-(2-Bromophényl)-5-((p-tolyloxy)méthyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent conduire à la formation d’alcools ou d’amines correspondants.
Substitution : Les réactions de substitution nucléophile peuvent remplacer l’atome de brome par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les nucléophiles comme l’azoture de sodium ou le cyanure de potassium peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools et amines.
Substitution : Azotures, nitriles et autres dérivés substitués.
Applications de la recherche scientifique
2-((4-(2-Bromophényl)-5-((p-tolyloxy)méthyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)éthanone a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier en tant qu’agent antifongique.
Industrie : Utilisé dans le développement de nouveaux matériaux possédant des propriétés spécifiques, telles que les polymères et les revêtements.
Applications De Recherche Scientifique
2-((4-(2-Bromophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de 2-((4-(2-Bromophényl)-5-((p-tolyloxy)méthyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)éthanone implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole est connu pour inhiber la synthèse de l’ergostérol, un composant essentiel des membranes cellulaires fongiques, ce qui conduit à une activité antifongique. De plus, le composé peut interagir avec d’autres enzymes et récepteurs, contribuant à sa bioactivité.
Comparaison Avec Des Composés Similaires
Composés similaires
Fluconazole : Un autre dérivé du triazole possédant des propriétés antifongiques.
Itraconazole : Un agent antifongique triazole utilisé dans le traitement de diverses infections fongiques.
Voriconazole : Un composé triazole antifongique à large spectre.
Unicité
2-((4-(2-Bromophényl)-5-((p-tolyloxy)méthyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)éthanone est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres dérivés du triazole.
Propriétés
Numéro CAS |
618441-30-8 |
|---|---|
Formule moléculaire |
C25H22BrN3O2S |
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
2-[[4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C25H22BrN3O2S/c1-17-7-11-19(12-8-17)23(30)16-32-25-28-27-24(15-31-20-13-9-18(2)10-14-20)29(25)22-6-4-3-5-21(22)26/h3-14H,15-16H2,1-2H3 |
Clé InChI |
XEZKRCAELYKODC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3Br)COC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)


![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12010971.png)
![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010981.png)





